molecular formula C21H31N3O4 B13927343 Tert-butyl 1'-(4-nitrophenyl)-4,4'-bipiperidine-1-carboxylate

Tert-butyl 1'-(4-nitrophenyl)-4,4'-bipiperidine-1-carboxylate

Cat. No.: B13927343
M. Wt: 389.5 g/mol
InChI Key: HUVCALDJTPNZJX-UHFFFAOYSA-N
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Description

tert-Butyl 1’-(4-nitrophenyl)-[4,4’-bipiperidine]-1-carboxylate: is an organic compound that features a tert-butyl group, a nitrophenyl group, and a bipiperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1’-(4-nitrophenyl)-[4,4’-bipiperidine]-1-carboxylate typically involves multiple steps, including the formation of the bipiperidine core and subsequent functionalization. One common method involves the reaction of 4-nitrobenzaldehyde with piperidine to form a Schiff base, followed by reduction to yield the corresponding amine. This amine is then reacted with tert-butyl chloroformate to introduce the tert-butyl group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1’-(4-nitrophenyl)-[4,4’-bipiperidine]-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 1’-(4-nitrophenyl)-[4,4’-bipiperidine]-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1’-(4-nitrophenyl)-[4,4’-bipiperidine]-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the bipiperidine structure can interact with various receptors or enzymes. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1’-(4-methylphenyl)-[4,4’-bipiperidine]-1-carboxylate
  • tert-Butyl 1’-(4-chlorophenyl)-[4,4’-bipiperidine]-1-carboxylate
  • tert-Butyl 1’-(4-fluorophenyl)-[4,4’-bipiperidine]-1-carboxylate

Uniqueness

tert-Butyl 1’-(4-nitrophenyl)-[4,4’-bipiperidine]-1-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

Molecular Formula

C21H31N3O4

Molecular Weight

389.5 g/mol

IUPAC Name

tert-butyl 4-[1-(4-nitrophenyl)piperidin-4-yl]piperidine-1-carboxylate

InChI

InChI=1S/C21H31N3O4/c1-21(2,3)28-20(25)23-14-10-17(11-15-23)16-8-12-22(13-9-16)18-4-6-19(7-5-18)24(26)27/h4-7,16-17H,8-15H2,1-3H3

InChI Key

HUVCALDJTPNZJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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